molecular formula C21H16ClN3O4 B11285794 5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11285794
M. Wt: 409.8 g/mol
InChI Key: RKZDJTDGINSFGB-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro and methoxy groups, as well as an oxazolo[4,5-b]pyridine moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzamide Core: This step involves the acylation of an appropriate amine with a chloro-methoxy substituted benzoyl chloride.

    Introduction of the Oxazolo[4,5-b]pyridine Moiety: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate reagent to form the oxazolo ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide

Uniqueness

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16ClN3O4/c1-27-16-8-6-13(22)11-14(16)20(26)24-15-10-12(5-7-17(15)28-2)21-25-19-18(29-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26)

InChI Key

RKZDJTDGINSFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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